molecular formula C16H15BrFNO2 B4059394 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B4059394
M. Wt: 352.20 g/mol
InChI Key: ZIJLAJJYYRMTAW-UHFFFAOYSA-N
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide, also known as BDF-8638, is a chemical compound that belongs to the class of amides. It has been found to have potential therapeutic applications in the field of neuroscience. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BDF-8638.

Scientific Research Applications

Potential Pesticides

Research on derivatives similar to 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has focused on their potential as pesticides. New powder diffraction data for derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide have been characterized, indicating these compounds' potential as pesticides. Experimental data including 2θ peaks, relative peak intensities, values of d and Miller indices, and unit cell parameters were presented to characterize these organic compounds (E. Olszewska, S. Pikus, B. Tarasiuk, 2008; E. Olszewska, B. Tarasiuk, S. Pikus, 2011).

Radiosynthesis for Imaging

Another study delved into the radiosynthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein (18 kDa) with PET. A compound within this series, designed with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging via positron emission tomography, showcases the chemical versatility and potential application in biomedical imaging (F. Dollé, F. Hinnen, Annelaure Damont, et al., 2008).

Anticonvulsant and Antidepressant Activity

The synthesis and evaluation of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives for their anticonvulsant and antidepressant activities have also been reported. These compounds have shown significant results in reducing the duration of immobility times in mice, indicating potential therapeutic applications (C. Xie, L.-M. Tang, Chun-Yuan Pan, Liping Guan, 2013).

Synthesis and Medicinal Chemistry

The chemical synthesis and potential medicinal applications of related compounds, such as 4-fluorobromobenzene and 4-fluoroiodobenzene, have been explored for their utility as organometallic nucleophilic reagents. Such studies underline the importance of these compounds in medicinal chemistry and drug development processes (R. Gail, H. Coenen, 1994).

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2/c1-10-7-12(17)8-11(2)16(10)21-9-15(20)19-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJLAJJYYRMTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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